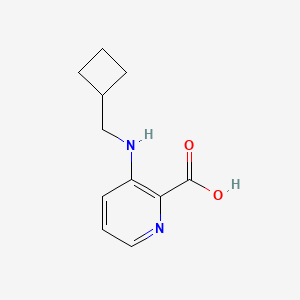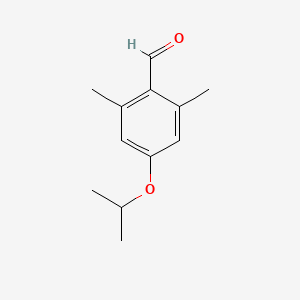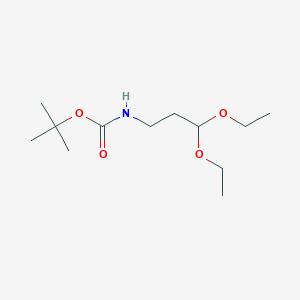
tert-butyl N-(3,3-diethoxypropyl)carbamate
Vue d'ensemble
Description
tert-Butyl N-(3,3-diethoxypropyl)carbamate: is an organic compound with the molecular formula C12H25NO4 . It is a carbamate derivative, often used as a protecting group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl and diethoxypropyl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,3-diethoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-diethoxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(3,3-diethoxypropyl)carbamate can undergo oxidation reactions, particularly at the diethoxypropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, especially under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(3,3-diethoxypropyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology and Medicine: In biological research, the compound is used to modify peptides and proteins, aiding in the study of their structure and function. It is also used in the development of pharmaceuticals, particularly in the synthesis of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of tert-butyl N-(3,3-diethoxypropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate has a similar structure but contains hydroxyl groups instead of ethoxy groups. This difference affects its reactivity and solubility.
- tert-Butyl carbamate is a simpler compound without the diethoxypropyl group. It is less sterically hindered and more reactive in certain conditions .
Uniqueness: tert-Butyl N-(3,3-diethoxypropyl)carbamate is unique due to its combination of tert-butyl and diethoxypropyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Propriétés
IUPAC Name |
tert-butyl N-(3,3-diethoxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-6-15-10(16-7-2)8-9-13-11(14)17-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCLXOBJLHYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30772602 | |
| Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153815-24-8 | |
| Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



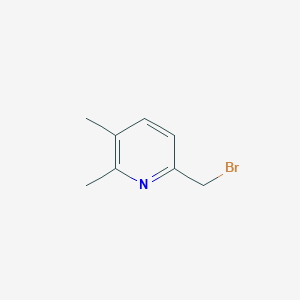
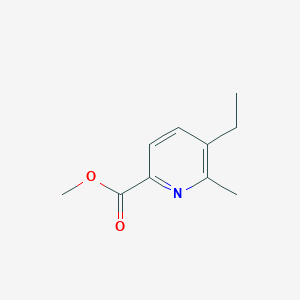
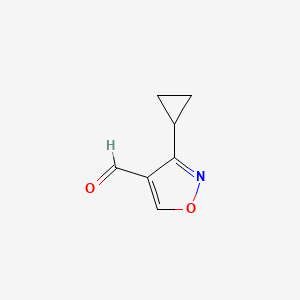
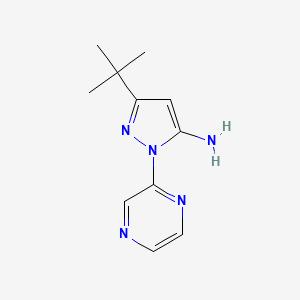

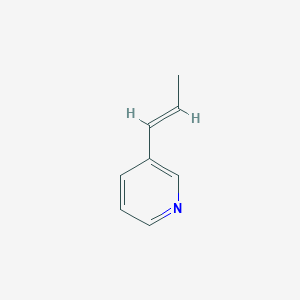
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3242855.png)

![tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3242865.png)

